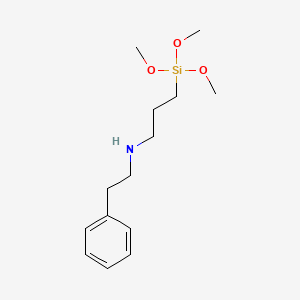
5-(3-Acetylphenyl)-2-aminopyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Acetylphenyl)-2-aminopyridine (5-APAP) is an organic compound that has been studied for its potential therapeutic applications. It is a heterocyclic aromatic compound composed of a five-membered ring of three carbon atoms, a phenyl group, and an amino group. 5-APAP has been found to have a variety of potential uses, including as an analgesic, anti-inflammatory, and anticonvulsant agent. In addition, 5-APAP may have potential applications in the treatment of certain types of cancer and neurological disorders.
Wissenschaftliche Forschungsanwendungen
5-(3-Acetylphenyl)-2-aminopyridine has been studied for its potential therapeutic applications in the treatment of various diseases and disorders. It has been found to have analgesic, anti-inflammatory, and anticonvulsant properties. In addition, this compound may have potential applications in the treatment of certain types of cancer and neurological disorders. It has been found to have a variety of effects on the body, including the inhibition of certain enzymes and the modulation of certain neurotransmitters.
Wirkmechanismus
The mechanism of action of 5-(3-Acetylphenyl)-2-aminopyridine is not yet fully understood. However, it is believed that the compound binds to certain enzymes and receptors in the body, leading to the production of various biochemical and physiological effects. For example, this compound has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), leading to the production of anti-inflammatory effects. In addition, this compound has been found to modulate the neurotransmitter gamma-aminobutyric acid (GABA), leading to the production of anticonvulsant effects.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects on the body. These effects include the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2), and the modulation of certain neurotransmitters, such as gamma-aminobutyric acid (GABA). In addition, this compound has been found to have anti-inflammatory, analgesic, and anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Acetylphenyl)-2-aminopyridine has a number of advantages and limitations for use in laboratory experiments. One advantage of this compound is that it can be synthesized in good yields from the reaction of 3-acetylphenol and 2-amino-5-chloropyridine. In addition, the reaction can be carried out in aqueous solutions, allowing for the production of this compound in a more environmentally friendly manner. However, one limitation of this compound is that its mechanism of action is not yet fully understood.
Zukünftige Richtungen
There are a number of potential future directions for the study of 5-(3-Acetylphenyl)-2-aminopyridine. One potential direction is to further investigate the compound’s mechanism of action in order to gain a better understanding of its biochemical and physiological effects. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as in the treatment of certain types of cancer and neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a drug delivery system.
Synthesemethoden
5-(3-Acetylphenyl)-2-aminopyridine can be synthesized from the reaction of 3-acetylphenol and 2-amino-5-chloropyridine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium on carbon. The reaction produces this compound in good yields of up to 90%. In addition, the reaction can be carried out in aqueous solutions, allowing for the production of this compound in a more environmentally friendly manner.
Eigenschaften
IUPAC Name |
1-[3-(6-aminopyridin-3-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-9(16)10-3-2-4-11(7-10)12-5-6-13(14)15-8-12/h2-8H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMHWFMZBCZHII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[3-(Trifluoromethoxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6329834.png)









